molecular formula C32H22N6O14S4 B13339170 Quinobene

Quinobene

Cat. No.: B13339170
M. Wt: 842.8 g/mol
InChI Key: VLBUREFUMKMJDK-AHMXHEBTSA-N
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Description

Quinobene is a compound belonging to the class of quinones, which are characterized by a fully conjugated cyclic dione structure. Quinones are oxidized derivatives of aromatic compounds and are known for their electrophilic properties. This compound, like other quinones, plays a significant role in various biological and chemical processes due to its redox properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinobene can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Skraup synthesis method due to its efficiency and high yield. The reaction conditions are carefully controlled to ensure the safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Quinobene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Hydroquinone derivatives.

    Reduction: Hydroquinone.

    Substitution: Various substituted this compound derivatives.

Mechanism of Action

Quinobene exerts its effects through redox cycling, where it undergoes continuous oxidation and reduction reactions. This redox cycling generates reactive oxygen species (ROS), which can cause oxidative stress in cells. This compound targets various molecular pathways, including those involved in cellular respiration and DNA synthesis . The generation of ROS can lead to cell death, making this compound and its derivatives potential candidates for anticancer therapies .

Comparison with Similar Compounds

Quinobene is similar to other quinones such as:

This compound’s uniqueness lies in its specific substituents and its ability to undergo a wide range of chemical reactions, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C32H22N6O14S4

Molecular Weight

842.8 g/mol

IUPAC Name

8-hydroxy-7-[[4-[(E)-2-[4-[(8-hydroxy-5-sulfoquinolin-7-yl)diazenyl]-2-sulfophenyl]ethenyl]-3-sulfophenyl]diazenyl]quinoline-5-sulfonic acid

InChI

InChI=1S/C32H22N6O14S4/c39-31-23(15-27(55(47,48)49)21-3-1-11-33-29(21)31)37-35-19-9-7-17(25(13-19)53(41,42)43)5-6-18-8-10-20(14-26(18)54(44,45)46)36-38-24-16-28(56(50,51)52)22-4-2-12-34-30(22)32(24)40/h1-16,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b6-5+,37-35?,38-36?

InChI Key

VLBUREFUMKMJDK-AHMXHEBTSA-N

Isomeric SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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